molecular formula C13H13ClN4OS B1293986 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one CAS No. 1142202-46-7

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B1293986
CAS No.: 1142202-46-7
M. Wt: 308.79 g/mol
InChI Key: TUQGXMJSEHVMFP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one represents a culmination of decades of research into heterocyclic chemistry, particularly focusing on thiadiazole derivatives. The foundation of this compound family traces back to the pioneering work of Fischer in 1882, who first introduced the 1,3,4-thiadiazole ring system. Subsequently, Freund and Kuh provided crucial insights into the true nature of this heterocyclic ring, establishing the theoretical framework that would guide future synthetic endeavors.

The parent 1,3,4-thiadiazole molecule was successfully synthesized in 1956 through a sophisticated four-step reaction sequence utilizing hydrazine and thiosemicarbazide as starting materials. This breakthrough established methodological approaches that would later be adapted and refined for the synthesis of more complex derivatives. Alternative synthetic procedures emerged, including approaches utilizing hydrazine and potassium dithioformate, demonstrating the versatility of synthetic pathways available for thiadiazole construction.

The specific compound under investigation, bearing the Chemical Abstracts Service registry number 1142202-42-3, was first documented in chemical databases in 2009, representing a relatively recent addition to the thiadiazole family. Its creation reflects the ongoing efforts to develop novel heterocyclic compounds with enhanced pharmacological properties and synthetic utility. The compound's molecular structure was established through comprehensive spectroscopic analysis and computational chemistry methods, confirming its identity and structural integrity.

Significance in Heterocyclic Chemistry

The significance of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one within heterocyclic chemistry extends beyond its individual molecular properties to encompass its role as a representative member of a highly versatile chemical family. Heterocyclic compounds constitute more than half of all known chemical entities, with nitrogen-containing heterocycles comprising 59% of United States Food and Drug Administration-approved pharmaceuticals. This statistical prominence underscores the fundamental importance of heterocyclic chemistry in drug discovery and development.

The 1,3,4-thiadiazole ring system functions as a critical pharmacophore in medicinal chemistry, acting as both a hydrogen binding domain and a two-electron donor system. This dual functionality enables the ring to interact with biological targets through multiple mechanisms, contributing to the diverse pharmacological activities observed in thiadiazole derivatives. Furthermore, the thiadiazole moiety serves as a bioisostere of the thiazole ring found in third- and fourth-generation cephalosporin antibiotics, making it particularly valuable for antimicrobial agent development.

The compound's pyrrolidinone component adds another dimension to its chemical significance, as pyrrolidinone derivatives have demonstrated extensive biological activities across multiple therapeutic areas. The combination of these two heterocyclic systems within a single molecule creates opportunities for synergistic effects and enhanced selectivity in biological interactions. Research has shown that 1,3,4-thiadiazole derivatives exhibit broad-spectrum biological activities including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties.

The structural complexity of this compound also makes it valuable for studying structure-activity relationships in medicinal chemistry. The presence of multiple functional groups, including the amino group on the thiadiazole ring and the chloro-methyl substitution pattern on the phenyl ring, provides numerous sites for chemical modification and optimization. This versatility has made similar compounds attractive targets for pharmaceutical research and development programs.

Nomenclature and Classification

The systematic nomenclature of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically employing the Hantzsch-Widman nomenclature system for heterocyclic ring naming. The complete chemical name accurately describes the molecular architecture, identifying the positions and nature of all substituents and functional groups within the structure.

According to the systematic naming convention, the compound is classified as 2-pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)-, reflecting the pyrrolidinone base structure with specific substitutions at designated positions. Alternative nomenclature systems recognize the compound as 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one, emphasizing the functional group arrangement and connectivity patterns.

The compound belongs to several important chemical classifications. Primary classification places it within the heterocyclic compound family, specifically as a member of the five-membered ring heterocycles containing multiple heteroatoms. Secondary classification identifies it as a thiadiazole derivative, specifically a 1,3,4-thiadiazole variant, which represents one of four possible isomeric forms of thiadiazole. Tertiary classification recognizes it as a substituted pyrrolidinone, placing it within the broader category of cyclic amides or lactams.

The compound's Chemical Abstracts Service registry number 1142202-42-3 provides a unique identifier that facilitates literature searches and database queries. Additional identifiers include the Molecular Design Limited number MFCD12028224 and the DSSTox Substance Identifier DTXSID801136563, enabling cross-referencing across multiple chemical databases and regulatory systems.

Physical and Chemical Properties

The physical and chemical properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one reflect its complex molecular architecture and heterocyclic nature. Comprehensive analysis of these properties provides essential information for understanding the compound's behavior in various chemical and biological environments.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C₁₃H₁₃ClN₄OS
Molecular Weight 308.79 g/mol
Chemical Abstracts Service Number 1142202-42-3
Molecular Design Limited Number MFCD12028224
Creation Date April 14, 2009
Last Modification May 24, 2025

The molecular structure incorporates thirteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, four nitrogen atoms, one oxygen atom, and one sulfur atom, creating a complex three-dimensional architecture with multiple potential interaction sites. The molecular weight of 308.79 g/mol places the compound within the optimal range for drug-like properties according to Lipinski's Rule of Five criteria, suggesting favorable pharmacokinetic characteristics.

Table 2: Structural Identifiers and Descriptors

Descriptor Type Value Reference
InChI InChI=1S/C13H13ClN4OS/c1-7-2-3-9(5-10(7)14)18-6-8(4-11(18)19)12-16-17-13(15)20-12/h2-3,5,8H,4,6H2,1H3,(H2,15,17)
InChIKey RJTQSULJHIPADR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)Cl
Canonical SMILES O=C1CC(CN1c1ccc(c(c1)Cl)C)c1nnc(s1)N

The International Chemical Identifier and its corresponding key provide standardized representations of the molecular structure, enabling precise identification and database searching across different chemical information systems. The Simplified Molecular Input Line Entry System notation offers a linear representation of the molecular structure, facilitating computational analysis and structure-based searches.

The compound exhibits multiple hydrogen bonding sites, including the amino group on the thiadiazole ring and the carbonyl oxygen of the pyrrolidinone moiety, suggesting potential for intermolecular interactions in biological systems. The presence of the chlorine substituent introduces additional polarity and potential for halogen bonding interactions, while the methyl group provides hydrophobic character that may influence membrane permeability and protein binding characteristics.

Computational chemistry data reveals important physicochemical parameters that influence the compound's biological activity and pharmaceutical properties. The calculated partition coefficient suggests moderate lipophilicity, indicating balanced hydrophilic and hydrophobic characteristics suitable for biological applications. The molecular refractivity of 80.224 cm³ provides insights into the compound's polarizability and potential for molecular interactions.

The three-dimensional conformational analysis reveals a flexible molecular structure with multiple rotatable bonds, allowing for conformational adaptation during biological interactions. This flexibility, combined with the heterocyclic ring systems, creates a sophisticated molecular architecture capable of selective binding to biological targets while maintaining sufficient stability for synthetic and analytical applications.

Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS/c1-7-9(14)3-2-4-10(7)18-6-8(5-11(18)19)12-16-17-13(15)20-12/h2-4,8H,5-6H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQGXMJSEHVMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Amino Group Introduction: The amino group is introduced through nucleophilic substitution reactions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization reactions involving appropriate precursors.

    Chlorination of the Aromatic Ring: The chlorinated aromatic ring is introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidinone ring fused with a thiadiazole moiety, which is known for enhancing biological activity through various mechanisms. The presence of chlorine and amino groups further modifies its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The incorporation of halogens, such as chlorine in this compound, has been shown to enhance antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Case Studies:

  • Antibacterial Screening : A study found that compounds similar to 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one demonstrated Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like ampicillin .
CompoundTarget BacteriaMIC (μg/mL)Reference
4-(5-Amino...)S. aureus32.6
4-(5-Amino...)E. coli47.5

Antiviral Properties

The thiadiazole derivatives have also been investigated for their antiviral potential. Specifically, compounds containing the thiadiazole ring have shown efficacy against various viral strains by inhibiting viral replication mechanisms .

Anticancer Activity

Thiadiazole derivatives are recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through apoptosis induction .

Case Studies:

  • Cytotoxicity Assay : In vitro studies demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against breast cancer cells with IC50 values comparable to established chemotherapeutic agents .

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : Thiadiazoles can disrupt essential enzymatic pathways in bacteria and cancer cells.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Variations in Aromatic Substituents

The primary structural analogs differ in the substitution pattern on the phenyl ring attached to the pyrrolidinone nitrogen. Key examples include:

Compound ID Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound (QY-7363) 3-chloro-2-methylphenyl C₁₃H₁₂ClN₃OS 290.34 Discontinued commercial availability
QY-8020 3-chloro-4-methylphenyl C₁₃H₁₂ClN₃OS 290.34 Similar lipophilicity; potential enhanced metabolic stability
QY-9392 4-chlorophenyl C₁₂H₁₀ClN₃OS 276.30 Reduced steric bulk; possible improved solubility
QY-6205 2,4-dimethylphenyl C₁₄H₁₅N₃OS 274.35 Electron-donating groups may alter reactivity
ZX-AC013742 4-methylphenyl C₁₃H₁₄N₄OS 274.35 Lower molecular weight; no halogen substituents
Compound 4-methoxyphenyl C₁₃H₁₄N₄O₂S 290.34 Predicted pKa = 3.08; higher polarity due to methoxy group

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro group in the target compound increases lipophilicity and may enhance membrane permeability compared to methoxy or methyl substituents .
  • Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl in QY-6205) could hinder interactions with biological targets, while smaller groups (e.g., 4-chlorophenyl in QY-9392) may improve binding efficiency.

Physicochemical Properties

  • Density and Boiling Point : For the 4-methoxyphenyl analog (), predicted density is 1.403 g/cm³ , and boiling point is 619°C , suggesting thermal stability. Comparable data for the target compound is lacking but can be inferred to align closely .
  • Acidity: The amino group on the thiadiazole ring (predicted pKa ~3.08) likely enhances hydrogen-bonding capacity, influencing solubility and target binding .

Biological Activity

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a complex organic compound notable for its diverse biological activities. The unique structural features of this compound, including a pyrrolidinone ring and a thiadiazole moiety, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is C₁₃H₁₃ClN₄OS. The compound exhibits the following structural characteristics:

Feature Details
Thiadiazole Moiety Contributes to diverse biological activities
Pyrrolidinone Ring Enhances interaction with biological targets
Chloro-substituted Aromatic Group Influences lipophilicity and binding affinity

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety are well-documented for their antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains:

  • Staphylococcus aureus : Strong inhibition observed with MIC values significantly lower than standard antibiotics.
  • Escherichia coli : Moderate activity noted, suggesting potential for further development in antibacterial therapies.

The introduction of halogen substituents has been correlated with enhanced antibacterial effects against Gram-positive bacteria .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one. In vitro assays demonstrated:

  • Cell Line Testing : The compound showed potent growth inhibition against breast cancer MCF-7 cells with an IC50 value of approximately 0.28 µg/mL .
  • Mechanism of Action : It induces cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells.

The structure-activity relationship (SAR) studies indicate that modifications in substituents can significantly alter the anticancer efficacy of thiadiazole derivatives. For instance, variations in the position of substituents led to changes in IC50 values by several folds .

Case Study 1: In Vitro Cytotoxicity

A comparative study evaluated the cytotoxic effects of various thiadiazole derivatives against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. The results indicated that:

Compound Cell Line IC50 (µg/mL)
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-oneMCF-70.28
Other ThiadiazolesHepG210.10

These findings suggest that the compound’s structural features contribute to its potent cytotoxicity against specific cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of the thiadiazole moiety were tested against common pathogens:

Pathogen MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus3264 (Streptomycin)
Candida albicans4224 (Fluconazole)

This study underscored the potential of thiadiazole derivatives as effective alternatives to conventional antimicrobial agents .

Q & A

Q. What engineering considerations are critical for scaling up synthesis?

  • Methodological Answer :
  • Reactor Design : Use continuous-flow reactors to manage exothermic cycloaddition reactions and improve heat transfer .
  • Membrane Separation : Implement nanofiltration to recover catalysts and reduce waste .

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